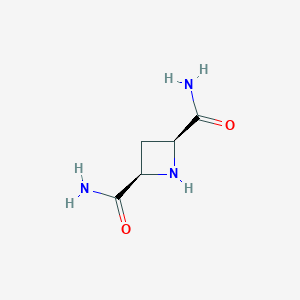

(2R,4S)-Azetidine-2,4-dicarboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

121050-12-2 |

|---|---|

Molekularformel |

C5H9N3O2 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

(2R,4S)-azetidine-2,4-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+ |

InChI-Schlüssel |

UNEMLOZFCVXAKB-WSOKHJQSSA-N |

SMILES |

C1C(NC1C(=O)N)C(=O)N |

Isomerische SMILES |

C1[C@@H](N[C@@H]1C(=O)N)C(=O)N |

Kanonische SMILES |

C1C(NC1C(=O)N)C(=O)N |

Synonyme |

2,4-Azetidinedicarboxamide,cis-(9CI) |

Herkunft des Produkts |

United States |

Biological Activity and Molecular Target Engagement of 2r,4s Azetidine 2,4 Dicarboxamide Analogues

In Vitro Studies of Biological Activity

In vitro studies are fundamental in elucidating the biological profiles of novel chemical entities. For analogues of (2R,4S)-Azetidine-2,4-dicarboxamide, these investigations have spanned enzyme inhibition, receptor modulation, and cellular activity assays, revealing a broad spectrum of potential therapeutic applications.

While direct enzyme inhibition data for this compound is not extensively documented, research on structurally similar compounds highlights their potential as enzyme inhibitors. For instance, derivatives of azetidine-2,4-diones, which share the core azetidine (B1206935) ring, have been identified as potent inhibitors of elastase. acgpubs.org These compounds act by acylating the active site serine of the enzyme. acgpubs.org The inhibitory potency of these derivatives is influenced by the substituents on the azetidine ring, which affect the electrophilicity of the lactam carbonyl group. acgpubs.org

Furthermore, substituted pyrrolidine-2,4-dicarboxylic acid amides, which are structurally analogous to azetidine-2,4-dicarboxamide, have demonstrated significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes. nih.gov This suggests that the dicarboxamide moiety, in combination with a cyclic amine structure, could be a key pharmacophore for interacting with the active sites of various enzymes. Azetidin-2-ylacetic acid derivatives have also been identified as potent inhibitors of GABA transporter 1 (GAT-1), with IC50 values in the low micromolar range. nih.gov

The following table summarizes the enzyme inhibitory activities of some azetidine and pyrrolidine (B122466) derivatives:

| Compound Class | Enzyme Target | Key Findings |

| Azetidine-2,4-diones | Porcine Pancreatic Elastase (PPE), Human Leukocyte Elastase (HLE) | Inhibit by acylation of the active site serine; potency influenced by N-aryl substituents. acgpubs.org |

| Substituted pyrrolidine-2,4-dicarboxylic acid amides | Dipeptidyl Peptidase IV (DPP-IV) | Showed good in vitro DPP-IV inhibition with IC50 values ranging from 2-250 nM. nih.gov |

| Azetidin-2-ylacetic acid derivatives | GABA transporter 1 (GAT-1) | Exhibit high potency with IC50 values of 2.83±0.67 µM and 2.01±0.77 µM for specific derivatives. nih.gov |

The isomers of azetidine-2,4-dicarboxylic acid have been investigated for their activity at metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial in modulating synaptic transmission and neuronal excitability. Studies on human mGluRs expressed in mammalian cells have shown that the (2S,4S)-enantiomer of trans-azetidine-2,4-dicarboxylic acid acts as a weak agonist at the mGlu2 receptor. psu.edu In contrast, the (2R,4R)-enantiomer was found to be inactive at this receptor subtype. psu.edu Neither enantiomer showed significant agonistic or antagonistic effects at human mGlu1b, mGlu4a, and mGlu5a receptors. psu.edu

Further research has indicated that trans-azetidine-2,4-dicarboxylic acid can stimulate phosphoinositide hydrolysis in cell lines expressing mGlu1 or mGlu5 receptor subtypes, with EC50 values of 189.4 ± 6.4 µM and 32.2 ± 8.3 µM, respectively. nih.gov These findings suggest that the stereochemistry of the azetidine-2,4-dicarboxylic acid scaffold is a critical determinant of its activity and selectivity at different mGluR subtypes. The rigid conformation of the azetidine ring likely plays a key role in its interaction with the receptor binding pocket. jmchemsci.com

The table below details the activity of azetidine-2,4-dicarboxylic acid isomers at various human metabotropic glutamate receptors:

| Compound | Receptor Subtype | Activity |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Weak agonist psu.edu |

| (2R,4R)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Inactive psu.edu |

| trans-Azetidine-2,4-dicarboxylic acid | mGlu1b, mGlu5a | No significant agonistic or antagonistic effects psu.edu |

| trans-Azetidine-2,4-dicarboxylic acid | mGlu4a | No significant agonistic effect psu.edu |

| trans-Azetidine-2,4-dicarboxylic acid | mGlu1 | Stimulated phosphoinositide hydrolysis (EC50 = 189.4 ± 6.4 µM) nih.gov |

| trans-Azetidine-2,4-dicarboxylic acid | mGlu5 | Stimulated phosphoinositide hydrolysis (EC50 = 32.2 ± 8.3 µM) nih.gov |

Structurally similar compounds to this compound, particularly those containing the azetidin-2-one (B1220530) (β-lactam) ring, have demonstrated a wide range of cellular activities in various research models.

Anticancer Activity: Numerous azetidin-2-one derivatives have been synthesized and evaluated for their anticancer properties. nih.gov For example, certain pyridine-dicarboxamide derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG2, HuH-7) cancer cells. nih.gov Some of these compounds exhibited IC50 values lower than the standard chemotherapeutic drug cisplatin. nih.gov The anticancer activity of aziridinyl galactopyranoside, another related heterocyclic compound, is mediated by the induction of DNA damage. medcraveonline.com

Antimicrobial Activity: The azetidine scaffold is a core component of many β-lactam antibiotics. psu.edu Synthetic azetidine derivatives have also shown promising antimicrobial activity. nih.gov For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives displayed good to moderate activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Phenothiazine-substituted 2-oxo-azetidine derivatives have also been reported to have acceptable antibacterial and antifungal activity. acgpubs.org Furthermore, some azetidine derivatives have shown potent activity against Mycobacterium tuberculosis. jmchemsci.com

Antiviral Activity: The antiviral potential of azetidine derivatives has also been explored. A series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated for their activity against a broad range of DNA and RNA viruses. psu.edu One of the trans-isomeric derivatives showed moderate inhibitory activity against human coronavirus (229E). psu.edu

The following table presents a summary of the cellular activities of structurally similar compounds:

| Compound Class | Cellular Activity | Research Model | Key Findings |

| Pyridine-dicarboxamide derivatives | Anticancer | MDA-MB-231, HCT-116, HuH-7 cell lines | Exhibited potent cytotoxicity with low IC50 values. nih.gov |

| Aziridinyl galactopyranoside | Anticancer | Cancer cell lines | Induces DNA damage, leading to cell death. medcraveonline.com |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | Antimicrobial | S. aureus, E. coli, C. albicans | Showed good to moderate antimicrobial activity. nih.gov |

| Phenothiazine-substituted 2-oxo-azetidines | Antimicrobial | Bacterial and fungal strains | Displayed acceptable antibacterial and antifungal activity. acgpubs.org |

| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Antiviral | Human coronavirus (229E) | A trans-isomer showed moderate inhibitory activity. psu.edu |

Molecular Mechanisms of Action (Hypothesized and Investigated)

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For azetidine-based compounds, these mechanisms often involve specific interactions with biomolecules and interference with key cellular signaling pathways.

The rigid four-membered ring of azetidine derivatives allows them to act as constrained analogues of natural substrates, leading to specific interactions with the active sites of enzymes and receptors. The biosynthesis of azetidine-2-carboxylic acid (AZE) itself provides a model for how the azetidine ring can be formed and interact within a biological system. AZE synthases catalyze the intramolecular cyclization of S-adenosylmethionine (SAM), with the resulting azetidine ring being stabilized by interactions within the enzyme's active site. nih.gov

As a proline mimic, azetidine-2-carboxylic acid can be misincorporated into proteins, leading to altered protein structure and function. This interaction with the protein synthesis machinery highlights a potential mechanism of action for azetidine-containing compounds. In the case of elastase inhibition by azetidine-2,4-diones, the interaction involves the acylation of the active site serine residue, forming a covalent bond. acgpubs.org The efficiency of this interaction is dictated by the electronic properties of substituents on the azetidine ring. acgpubs.org

Azetidin-2-one derivatives have been shown to interfere with critical intracellular signaling pathways, particularly those involved in cell survival and proliferation. A significant mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. For example, piperazine-clubbed 2-azetidinone derivatives have been shown to induce apoptosis in human cervical cancer cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. nih.gov

Furthermore, some 2-azetidinone derivatives can modulate the expression of genes involved in cell cycle control and apoptosis. nih.gov For instance, certain compounds have been found to regulate the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov The induction of cell cycle arrest, often at the G2/M phase, is another common mechanism by which these compounds exert their antiproliferative effects. nih.gov The misincorporation of azetidine-2-carboxylic acid into proteins can trigger the unfolded protein response, a global stress response that can ultimately lead to apoptosis if the cellular damage is too severe to be repaired.

Structure Activity Relationship Sar and Stereochemical Impact on Biological Profiles

Influence of (2R,4S) Stereochemistry on Biological Recognition and Potency

The (2R,4S) stereochemical configuration of azetidine-2,4-dicarboxamide defines a cis relationship between the carboxamide groups at the 2 and 4 positions of the azetidine (B1206935) ring. This specific spatial arrangement is fundamental to how the molecule interacts with biological targets, such as enzymes and receptors. The precise orientation of the carboxamide functional groups, governed by the (2R,4S) centers, dictates the potential for hydrogen bonding, electrostatic interactions, and hydrophobic interactions within a binding site.

While direct biological data for (2R,4S)-Azetidine-2,4-dicarboxamide is not extensively available in public literature, the influence of stereochemistry is well-documented in closely related azetidine dicarboxylic acids. For instance, studies on the stereoisomers of azetidine-2,3-dicarboxylic acid at NMDA receptors have demonstrated that stereochemistry is a critical determinant of agonist potency and subtype selectivity. nih.govresearchgate.net The L-trans isomer of azetidine-2,3-dicarboxylic acid, for example, exhibits the highest affinity and potency at specific NMDA receptor subtypes, highlighting the sensitivity of the biological target to the spatial arrangement of the acidic groups. nih.govresearchgate.net This underscores the principle that the (2R,4S) configuration of the dicarboxamide would similarly be a key factor in its biological profile.

Comparative Analysis of Azetidine Isomers

A comparative analysis of the different stereoisomers of azetidine-2,4-disubstituted systems reveals significant differences in their biological activities. The primary comparison lies between the cis and trans configurations. The (2R,4S) isomer is a cis isomer, while the (2R,4R) and (2S,4S) isomers are trans.

Research on the trans-azetidine-2,4-dicarboxylic acid enantiomers at metabotropic glutamate (B1630785) receptors (mGluRs) provides valuable insight. The (2S,4S)-trans-isomer was found to be a weak agonist at the human mGlu2 receptor, whereas the (2R,4R)-trans-enantiomer was inactive. nih.gov Neither of the trans isomers showed significant activity at mGlu1b, mGlu4a, or mGlu5a receptors. nih.gov This demonstrates a clear stereochemical preference for biological activity even within the trans isomers.

The cis configuration, as seen in this compound, results in a distinct, concave molecular shape. nih.gov This inherent concavity can create a unique binding motif, potentially leading to different biological targets or potencies compared to the more linear trans isomers. The relative positioning of the functional groups in the cis versus trans isomers directly impacts the distance and geometry of their interactions with a receptor's binding pocket.

| Isomer | Configuration | Known Biological Activity (of dicarboxylic acid analog) |

| (2R,4S) | cis | Data not available for dicarboxamide. |

| (2S,4R) | cis | Enantiomer of (2R,4S). Data not available for dicarboxamide. |

| (2S,4S) | trans | Weak agonist at human mGlu2 receptors. nih.gov |

| (2R,4R) | trans | Inactive at human mGlu2 receptors. nih.gov |

Effects of Substituents on the Azetidine Ring and Carboxamide Groups on Bioactivity

The biological activity of the this compound scaffold can be modulated by the introduction of various substituents on the azetidine ring nitrogen or on the carboxamide groups themselves.

Substituents on the Azetidine Ring: Modification of the nitrogen atom of the azetidine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. For example, the addition of a bulky substituent on the nitrogen could introduce steric hindrance that may either enhance or diminish binding to a target, depending on the topology of the binding site.

Conformational Rigidity and Its Correlation with Bioactivity in the Azetidine Ring System

A key feature of the azetidine ring is its conformational rigidity. rsc.org Unlike more flexible five- or six-membered rings, the four-membered azetidine ring has a limited number of accessible conformations. uni.lu This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific conformation from a multitude of possibilities. This can lead to higher binding affinities and improved selectivity.

The puckered nature of the azetidine ring, although less pronounced than in larger rings, still allows for distinct spatial arrangements of the substituents. uni.lu The inherent strain in the four-membered ring system also influences its chemical reactivity and the geometry of its substituents. rsc.org In the case of this compound, this conformational constraint locks the two carboxamide groups into a specific cis orientation, presenting a well-defined pharmacophore to its biological target. This pre-organization of the functional groups is a significant advantage in rational drug design, as it allows for a more precise understanding of the SAR and can lead to the development of more potent and selective compounds. nih.gov

Computational Chemistry and Molecular Modeling in Azetidine Research

Ligand-Target Docking Simulations for Interaction Prediction

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the complex. For instance, docking studies on related azetidine-2,3-dicarboxylic acid stereoisomers have been performed to investigate their binding modes within the agonist binding site of NMDA receptors. Such studies can reveal key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to binding affinity and selectivity. While no specific docking studies for (2R,4S)-Azetidine-2,4-dicarboxamide have been reported, this approach would be essential in identifying its potential protein targets.

Quantum Mechanical Calculations for Conformational Analysis and Reactivity Prediction

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule, allowing for detailed conformational analysis and the prediction of chemical reactivity. These methods can determine the relative energies of different molecular shapes (conformers) and predict the transition states of chemical reactions. For the broader class of azetidines, QM methods like Density Functional Theory (DFT) have been used to understand the preference for certain reaction pathways in their synthesis. For this compound, QM calculations would be invaluable for determining its most stable three-dimensional structure and its intrinsic reactivity, which are critical determinants of its biological activity.

In Silico Prediction of Biological Activity (e.g., affinity, selectivity profiles)

In silico models are used to predict the biological activity of compounds based on their chemical structure. These models are often built using machine learning algorithms trained on large datasets of known active and inactive compounds. Such predictions can encompass a wide range of properties, including binding affinity for specific targets, selectivity profiles across different receptors, and absorption, distribution, metabolism, and excretion (ADME) properties. While general in silico tools for predicting biological activity exist, specific predictions for this compound are not documented in the literature.

Molecular Dynamics Simulations for Investigating Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is particularly useful for studying the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. For example, MD simulations have been used to study the proline analogue, azetidine-2-carboxylic acid, to understand its effect on peptide conformations. nih.gov These simulations can reveal the flexibility of the ligand in the binding pocket and the role of solvent molecules in the binding process. For this compound, MD simulations could offer critical insights into the stability of its potential interactions with biological targets.

Derivatization Strategies and Applications As Synthetic Building Blocks

Design and Synthesis of Novel (2R,4S)-Azetidine-2,4-dicarboxamide Derivatives

The design of novel derivatives of this compound is often guided by the goal of creating molecules with specific therapeutic applications. This process involves modifying the core structure to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). A key precursor to these derivatives is (2R,4S)-azetidine-2,4-dicarboxylic acid, which allows for modifications at the carboxyl groups and the ring nitrogen.

Strategies for synthesizing derivatives often begin with the enantiomerically pure azetidine-2,4-dicarboxylic acid. For instance, the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids has been achieved using (S)-1-phenylethylamine as a chiral auxiliary. capes.gov.br This foundational structure can then be elaborated. A common approach involves the N-alkylation of the secondary amine within the azetidine (B1206935) ring, often after protection of the carboxyl groups. nih.gov Subsequent amide bond formation at the C2 and C4 positions with a variety of amines yields a library of dicarboxamide derivatives.

Another synthetic strategy involves the reaction of α,β-unsaturated esters with NH-heterocycles in an aza-Michael addition, which has been successfully applied to the synthesis of various azetidine derivatives. nih.gov For the synthesis of the core azetidine-2,4-dione (B14163061) framework, a novel Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) has been developed, providing a straightforward route to the azetidine core through sequential Knoevenagel condensation, hydration, and C–N cyclization. rsc.org

The design of new derivatives is also informed by computational studies and quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of hypothetical compounds and guide synthetic efforts toward more potent analogues. researchgate.net

Table 1: Selected Synthetic Methodologies for Azetidine Derivatives

| Methodology | Description | Application | Reference |

|---|---|---|---|

| Chiral Auxiliary Synthesis | Use of (S)-1-phenylethylamine to produce enantiomerically pure azetidine-2,4-dicarboxylic acids. | Foundation for chiral derivatives. | capes.gov.br |

| Aza-Michael Addition | Reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. | Synthesis of new azetidine amino acid derivatives. | nih.gov |

| Tandem Cyclization | Sn(II)-catalyzed reaction of aromatic aldehydes and ethyl cyanoacetate. | Efficient construction of the azetidine-2,4-dione core. | rsc.org |

This compound as a Chiral Scaffold in Organic Synthesis

The defined stereochemistry and conformational rigidity of the this compound scaffold make it an excellent building block for asymmetric synthesis. The cis-relationship of the substituents on the C2 and C4 positions provides a unique spatial arrangement that can be exploited to control the stereochemical outcome of subsequent reactions or to create molecules with specific three-dimensional shapes.

The parent compound, azetidine-2,4-dicarboxylic acid, has been utilized as a chiral auxiliary in asymmetric alkylation reactions. capes.gov.br The rigid azetidine ring structure effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face and thereby inducing high levels of stereoselectivity.

The utility of azetidine-based scaffolds is further demonstrated in the development of diverse, lead-like libraries for drug discovery. For instance, a library of azetidine-based scaffolds was synthesized for the development of CNS-focused agents, highlighting the versatility of this core structure. nih.gov The embedded phenethylamine (B48288) motif within some of these scaffolds is a common feature in many CNS-active compounds. nih.gov

Azetidine-containing amino acids are valuable tools for creating peptidomimetics with constrained conformations. The incorporation of the this compound scaffold into a peptide backbone introduces a rigid turn or kink, which can mimic or stabilize secondary structures such as β-turns. This conformational restriction can lead to increased receptor affinity, enhanced biological activity, and improved metabolic stability compared to the parent peptide.

The 3-aminoazetidine (3-AAz) subunit, a related structure, has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov The inclusion of this azetidine unit facilitates the cyclization of tetra-, penta-, and hexapeptides and improves the stability of the resulting macrocycles towards proteolytic enzymes. researchgate.netnih.gov Structural analysis has shown that the azetidine ring can encourage less stable, all-trans conformations in cyclic tetrapeptides. researchgate.netnih.gov These azetidine-containing cyclic peptides can also be functionalized at a late stage via the azetidine nitrogen, allowing for the attachment of dyes or biotin (B1667282) tags. researchgate.netnih.gov

The strained four-membered ring of this compound and its derivatives can serve as a reactive intermediate for the construction of more complex heterocyclic systems. Ring-opening reactions, ring-expansion reactions, and cycloadditions can be employed to transform the azetidine core into larger or more elaborate structures.

One notable application is in the synthesis of multifunctional spirocyclic azetidines. researchgate.net These spirocycles, which offer a three-dimensional escape from the "flatland" of aromatic compounds common in drug discovery, can be synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction to the azetidine. researchgate.net The resulting spirocyclic amino acids have been incorporated into known drug structures, leading to analogues with increased activity and reduced toxicity. researchgate.net The synthesis of 2-cyano azetidines from β-amino alcohols also provides a convenient route to functionalized azetidines that can be further elaborated. nih.gov

Table 2: Applications of the Azetidine Scaffold in Synthesis

| Application | Description | Outcome | Reference(s) |

|---|---|---|---|

| Peptide Mimetics | Incorporation of azetidine units into peptide chains. | Induces rigid turns, enhances stability, and improves biological activity. | researchgate.net, nih.gov |

| Spirocycle Synthesis | Use of azetidinones as precursors for spirocyclic azetidines. | Creation of novel 3D scaffolds for drug discovery with improved properties. | researchgate.net |

| Chiral Auxiliaries | Use of the chiral azetidine backbone to direct stereoselective reactions. | High diastereoselectivity in alkylation reactions. | capes.gov.br |

Chemo-Enzymatic Synthesis of Azetidine-Containing Metabolites

While purely chemical syntheses of azetidines can be challenging due to the high ring strain, chemo-enzymatic approaches offer a powerful alternative for producing azetidine-containing compounds. rsc.org These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules that may be difficult to access otherwise.

The biosynthesis of naturally occurring azetidines provides a roadmap for these strategies. Although the biosynthetic mechanisms for many azetidine-containing natural products are not fully understood, some have been investigated. rsc.org These natural pathways can inspire the development of biocatalytic steps in a synthetic sequence. For example, enzymes could be used for the stereoselective formation of a key bond in the azetidine ring or for the selective modification of a functional group on a synthetic intermediate. This approach can lead to more efficient and environmentally friendly synthetic routes to valuable azetidine-containing metabolites and their analogues.

Advanced Analytical and Spectroscopic Characterization Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(2R,4S)-Azetidine-2,4-dicarboxamide," providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for the protons on the azetidine (B1206935) ring and the amide groups. The chemical shifts and coupling constants of the ring protons are particularly informative for confirming the cis relative stereochemistry. The protons at the C2 and C4 positions (Hα) would likely appear as multiplets due to coupling with the methylene (B1212753) protons (Hβ). The methylene protons themselves would also present as complex multiplets. The NH proton of the azetidine ring and the NH₂ protons of the two amide groups would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For "this compound," distinct signals are expected for the two carbonyl carbons of the amide groups, the two carbons of the azetidine ring bearing the substituents (C2 and C4), and the methylene carbon (C3). The chemical shifts of the carbonyl carbons would be in the typical downfield region for amides. The azetidine ring carbons would appear at characteristic chemical shifts, influenced by the ring strain and the attached functional groups. nih.gov For instance, in the related L-azetidine-2-carboxylic acid, the α-carbon (Cα), β-carbon (Cβ), and γ-carbon (Cγ) appear at specific chemical shifts that can be used as a reference. clockss.org

Hypothetical NMR Data for this compound:

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | ~4.5 - 4.7 | m | α-proton at C2 |

| H-4 | ~4.5 - 4.7 | m | α-proton at C4 |

| H-3 | ~2.5 - 2.8 | m | β-protons at C3 |

| NH | ~3.0 - 4.0 | br s | Azetidine ring NH |

| CONH₂ | ~7.0 - 8.0 | br s | Amide protons |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| C=O | ~170 - 175 | Amide carbonyl carbons |

| C-2 | ~55 - 60 | α-carbon at C2 |

| C-4 | ~55 - 60 | α-carbon at C4 |

| C-3 | ~25 - 30 | β-carbon at C3 |

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₉N₃O₂). The accurate mass measurement provided by HRMS allows for the unambiguous determination of the elemental composition.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. nih.gov In the mass spectrum, the molecule would be expected to show a prominent protonated molecule peak [M+H]⁺. nih.govrsc.org The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be characteristic of the amide structure. A key fragmentation pathway for amides involves the cleavage of the N-CO bond. nih.govrsc.orgyoutube.com For "this compound," this would likely lead to the formation of acylium ions resulting from the loss of one or both amide groups. The stability of the resulting fragments, such as resonance-stabilized acylium cations, would influence the intensity of the corresponding peaks in the mass spectrum. nih.gov

Predicted Fragmentation Pattern for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144.0662 | [M+H]⁺ | Protonated parent molecule |

| 127.0396 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from one amide group |

| 110.0131 | [M+H - 2NH₃]⁺ | Loss of ammonia from both amide groups |

| 99.0447 | [M+H - CONH₂]⁺ | Cleavage of one carboxamide group |

| 71.0392 | [C₄H₅NO]⁺ | Further fragmentation of the ring |

Note: The m/z values are calculated for the monoisotopic masses.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. nih.govchemrxiv.orgcapes.gov.br For a chiral molecule like "this compound," this technique is essential to confirm the cis relationship between the two carboxamide groups and the (2R,4S) absolute configuration.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. The absolute stereochemistry can be determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter. nih.govchemrxiv.org A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration. nih.govchemrxiv.org

The crystallographic data obtained would include the space group and unit-cell parameters, which describe the symmetry and dimensions of the crystal lattice.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~7.5 |

| b (Å) | ~9.0 |

| c (Å) | ~10.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: These values are hypothetical and would need to be determined experimentally.

Chromatographic Techniques for Enantiomeric Purity and Mixture Analysis (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are vital for assessing the purity of "this compound," particularly its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers.

To determine the enantiomeric excess (e.e.) of "this compound," a chiral stationary phase (CSP) is used. These CSPs are designed to have different interactions with the two enantiomers, leading to their separation. Common CSPs for the separation of amino acid derivatives include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin-based CHIROBIOTIC T), and polysaccharide derivatives. The choice of the CSP and the mobile phase composition is critical for achieving good resolution between the enantiomers.

Alternatively, the dicarboxamide can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com The relative peak areas of the two diastereomers in the chromatogram correspond to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess. Reverse-phase HPLC can also be employed for the analysis of dicarboxylic acids and their derivatives, often after derivatization to enhance detection. researchgate.net

Future Research Trajectories and Innovations

Development of Advanced Stereoselective Synthetic Methodologies for Azetidine-2,4-dicarboxamide

The synthesis of azetidine (B1206935) derivatives, particularly with specific stereochemistry, remains a challenging endeavor due to the inherent ring strain. medwinpublishers.com Future research will likely focus on developing more efficient and highly stereoselective methods to access (2R,4S)-Azetidine-2,4-dicarboxamide and related analogs.

Current strategies for synthesizing substituted azetidines often involve cycloaddition and cyclization reactions. medwinpublishers.com However, achieving precise control over multiple stereocenters, such as the C2 and C4 positions in the target molecule, requires sophisticated approaches. Future synthetic innovations may include:

Asymmetric Synthesis from Chiral Precursors: Building upon established methods for other azetidine dicarboxylic acids, future syntheses could start from readily available, enantiomerically pure materials like aspartic acid derivatives. scilit.com This approach conserves the initial chirality throughout the reaction sequence, providing a reliable pathway to the desired stereoisomer.

Catalytic Asymmetric Cyclization: The development of novel transition-metal catalysts or organocatalysts could enable the direct asymmetric cyclization of acyclic precursors. This would be a highly atom-economical approach to establishing the azetidine ring with the correct (2R,4S) configuration.

Ring Expansion and Contraction Strategies: Innovative methods, such as the ring expansion of N-tosylaziridines, have shown promise for creating substituted azetidines with high diastereoselectivity. medwinpublishers.com Conversely, stereocontrolled ring contraction of larger heterocyclic systems could also provide a viable pathway.

Enzymatic and Chemo-enzymatic Methods: The use of enzymes for key stereoselective steps could offer high efficiency and selectivity under mild reaction conditions, reducing the need for complex protecting group strategies.

A key goal will be to develop synthetic routes that are not only stereocontrolled but also scalable and amenable to the introduction of diverse functionalities on the amide groups, allowing for the creation of compound libraries for further screening.

Elucidation of Novel Biological Targets and Mechanistic Pathways for Azetidine Derivatives

The azetidine scaffold is a component of various biologically active natural and synthetic compounds, exhibiting a wide range of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netmedwinpublishers.com While specific research on this compound is nascent, the known bioactivity of related structures suggests significant potential for discovering novel biological targets.

Future research in this area will likely pursue several key directions:

Broad Biological Screening: High-throughput screening of this compound and its derivatives against a wide panel of biological targets (e.g., enzymes, receptors, ion channels) is a critical first step. This could uncover unexpected activities and new therapeutic avenues.

Target Identification and Validation: For any identified biological activity, elucidating the precise molecular target and mechanism of action will be paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches will be essential to pinpoint how these compounds exert their effects at a molecular level.

Exploration of Known Target Classes: Based on existing research, azetidine derivatives have shown affinity for several important target families:

GABA Transporters: Conformationally constrained azetidine analogs have been identified as potent inhibitors of GABA uptake transporters (GAT-1 and GAT-3). nih.gov Future studies could investigate if the dicarboxamide scaffold can be optimized for potency and selectivity against these transporters.

Cannabinoid Receptors: Certain azetidine-1-carboxamides are known to be potent antagonists or inverse agonists of the cannabinoid CB1 receptor, with potential applications in treating obesity. google.com The structural similarity suggests that the this compound core could be explored for activity at cannabinoid receptors.

NMDA Receptors: Azetidine-2,3-dicarboxylic acids, as conformationally restricted analogs of glutamate (B1630785), have been shown to interact with NMDA receptors. nih.gov This suggests that the 2,4-disubstituted scaffold could also be investigated for activity at excitatory amino acid receptors.

By systematically exploring these avenues, researchers can move beyond known activities and uncover novel mechanistic pathways, potentially leading to first-in-class therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govmdpi.com These computational tools offer powerful new ways to accelerate the design and optimization of novel compounds like this compound.

Future integration of AI in this field will likely focus on several key areas:

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical data to design entirely new azetidine derivatives. nih.govresearchgate.net These models can explore a vast chemical space to propose novel structures with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. springernature.com

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and physicochemical properties of azetidine derivatives before they are synthesized. nih.gov This "in silico" screening can save significant time and resources by prioritizing the most promising candidates for laboratory investigation. For instance, active learning algorithms can intelligently select which compounds to test next to most efficiently improve the predictive power of the model. nih.gov

Synthesis Planning: AI tools are being developed to assist in planning the chemical synthesis of complex molecules. researchgate.net By analyzing vast databases of chemical reactions, these tools can propose viable retrosynthetic pathways, helping chemists to devise more efficient routes to target compounds like this compound and its analogs. researchgate.net

Polypharmacology and Off-Target Prediction: AI can help predict the interaction of a compound with multiple targets, which is crucial for understanding both its therapeutic efficacy and potential side effects. This is particularly relevant for developing compounds with tailored polypharmacological profiles. nih.gov

Exploration of Azetidine-2,4-dicarboxamide in Materials Science and Functional Polymers

Beyond pharmaceuticals, the strained azetidine ring is a valuable building block in polymer chemistry and materials science. rsc.org The cationic ring-opening polymerization (CROP) of azetidines and their derivatives can produce polyamines with unique properties and applications. researchgate.netutwente.nl The specific structure of this compound offers intriguing possibilities for creating advanced functional materials.

Future research trajectories in this domain could include:

Novel Functional Polyamines: The ring-opening polymerization of azetidine monomers leads to poly(propylenimine) (PPI), a polymer with applications in CO2 capture and as a coating agent. acs.orgresearchgate.net The dicarboxamide groups in the target compound could be preserved as pendant groups along the polymer backbone after polymerization. These amide functionalities can introduce specific properties, such as enhanced hydrogen bonding, leading to materials with unique thermal, mechanical, or self-assembly characteristics.

Cross-linked Polymer Systems: The azetidine ring can react with carboxylic acids to form stable amino-ester bonds at ambient temperature. researchgate.net This reaction can be used to create self-curing, cross-linked polymer networks. Anionic polyurethanes containing carboxylic acid groups could be cross-linked using azetidine-containing molecules, and the dicarboxamide functionality could be used to further tune the properties of the final cross-linked material. researchgate.net

Materials for CO2 Capture: Branched polyamines like PPI are effective adsorbents for CO2. acs.org By polymerizing this compound, it may be possible to create novel polymers where the amide side chains contribute to the CO2 sorption capacity or selectivity of the material.

Biomaterials and Hydrogels: The presence of multiple amide groups suggests that polymers derived from this monomer could exhibit interesting interactions with biological systems or form hydrogels. The stereochemistry of the monomer unit could impart specific chiral recognition properties to the resulting polymer, making it suitable for specialized biomedical applications.

The exploration of this compound as a monomer will open doors to a new class of functional polyamines, expanding the application of azetidine chemistry into advanced materials, environmental technologies, and beyond. rsc.orgutwente.nl

Q & A

Q. What are the established synthetic routes for (2R,4S)-Azetidine-2,4-dicarboxamide, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves ring-opening reactions of azetidine-2,4-dione derivatives with primary amines. For example, N-aryl azetidine-2,4-diones can react selectively with aliphatic amines to form malonamide linkages, preserving stereochemical integrity . Stereoselective synthesis is critical; asymmetric catalysis or chiral auxiliaries may be employed to control the (2R,4S) configuration. Post-synthesis purification via recrystallization (e.g., using dichloromethane/hexane mixtures) and characterization by chiral HPLC or X-ray crystallography are recommended to confirm stereochemical purity .

Q. How is the stereochemistry of this compound experimentally validated?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical confirmation. For example, crystal structures can reveal deviations of atoms from least-squares planes (e.g., THF ring puckering) and hydrogen-bonding networks that stabilize the configuration . Complementary techniques include:

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations to assess spatial proximity of substituents.

- Optical rotation/polarimetry : Compare observed values with literature data for enantiomeric purity .

Q. What are the primary biochemical applications of this compound in protein studies?

Methodological Answer: As a conformationally restricted analog of glutamate, it serves as a probe for NMDA receptor interactions. Its incorporation into peptides can mimic β-turn structures (similar to trans-pyrrolidine-3,4-dicarboxamide templates) to study protein folding . Additionally, its non-proteinogenic azetidine core may disrupt proline-dependent protein functions, enabling studies on protein misfolding or enzymatic selectivity .

Advanced Research Questions

Q. How can researchers address contradictions in reported activity data for this compound at glutamate receptors?

Methodological Answer: Discrepancies may arise from receptor subtype selectivity or experimental conditions. To resolve these:

- Receptor subtype profiling : Use HEK293 cells expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A vs. GluN2B) for electrophysiological recordings .

- Binding assays : Compare radioligand displacement (e.g., -MK-801) under standardized buffer conditions (pH 7.4, 25°C) .

- Computational docking : Model interactions with receptor binding pockets using software like AutoDock Vina to predict binding modes and affinity differences .

Q. What experimental challenges arise in studying the compound’s interaction with NMDA receptors, and how are they mitigated?

Methodological Answer: Challenges include receptor desensitization and low solubility. Strategies:

- Solubility enhancement : Use DMSO as a co-solvent (<0.1% v/v) to avoid receptor interference.

- Kinetic assays : Employ rapid perfusion systems (e.g., piezo-driven applicators) to measure transient receptor activation .

- Mutagenesis : Introduce point mutations (e.g., GluN1-L650T) to stabilize open-channel states for prolonged electrophysiological recordings .

Q. How can computational modeling guide the design of this compound derivatives with improved receptor selectivity?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., NMDA GluN2A vs. GluN2B) to identify key residues (e.g., Arg499 in GluN2A) for selective interactions.

- Free energy perturbation (FEP) : Calculate binding free energy differences between stereoisomers to prioritize synthetic targets .

- QSAR models : Corporate steric/electronic parameters (e.g., Hammett constants) to predict activity trends across derivatives .

Q. What strategies are used to resolve racemic mixtures during the synthesis of azetidine dicarboxamide derivatives?

Methodological Answer:

- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak IA) for enantiomer separation.

- Diastereomeric crystallization : Introduce chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic ester precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.